1-(Piperidin-2-yl)cyclobutan-1-ol HCl
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Overview
Description
1-(Piperidin-2-yl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of piperidine and cyclobutanol, characterized by the presence of a piperidine ring attached to a cyclobutanol moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-2-yl)cyclobutan-1-ol hydrochloride typically involves the reaction of piperidine with cyclobutanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-2-yl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclobutanol: A four-membered ring with an alcohol group.
Biperiden: A muscarinic receptor antagonist used in the treatment of parkinsonism.
Uniqueness: 1-(Piperidin-2-yl)cyclobutan-1-ol hydrochloride is unique due to its combined structural features of piperidine and cyclobutanol, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-piperidin-2-ylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9(5-3-6-9)8-4-1-2-7-10-8;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYYJUTFZBPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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